
5,7,2'-Trihydroxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,2’-Trihydroxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavanone subclass of flavonoids, which are known for their diverse biological activities. The compound has the molecular formula C15H12O5 and a molecular weight of 272.26 g/mol . It is characterized by the presence of three hydroxyl groups at positions 5, 7, and 2’ on the flavanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the use of flavanone precursors, which undergo hydroxylation reactions to introduce the hydroxyl groups at the desired positions. For example, the synthesis of related flavanones like naringenin (4’,5,7-trihydroxyflavanone) involves steps such as acetylation, Fries rearrangement, Claisen-Schmidt condensation, and demethylation .
Industrial Production Methods
Industrial production of 5,7,2’-Trihydroxyflavanone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from plant materials, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,7,2’-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the flavanone structure can be reduced to form dihydroflavanones.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5,7,2’-Trihydroxyflavanone can yield quinones, while reduction can produce dihydroflavanones. Substitution reactions can lead to the formation of esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the reactivity and properties of flavonoids.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
Mecanismo De Acción
The mechanism of action of 5,7,2’-Trihydroxyflavanone involves its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups on the flavanone structure play a crucial role in neutralizing reactive oxygen species (ROS) and preventing cellular damage. Additionally, the compound may modulate various signaling pathways involved in inflammation and cell survival .
Comparación Con Compuestos Similares
Similar Compounds
Naringenin (4’,5,7-Trihydroxyflavanone): Similar in structure but with a hydroxyl group at the 4’ position instead of 2’.
Apigenin (5,7,4’-Trihydroxyflavone): A flavone with hydroxyl groups at positions 5, 7, and 4’.
Hesperidin (3,5,7-Trihydroxyflavanone 7-rhamnoglucoside): A glycoside derivative with additional sugar moieties
Uniqueness
5,7,2’-Trihydroxyflavanone is unique due to the specific positioning of its hydroxyl groups, which may confer distinct biological activities and reactivity compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
120980-68-9 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-6,13,16-18H,7H2 |
Clave InChI |
LSLXUDALHVEMQB-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



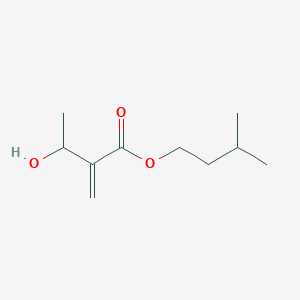
![2-(4-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14164440.png)
![N-(6-Aminohexyl)pyrazino[2,3-f][1,10]phenanthroline-2-carboxamide](/img/structure/B14164441.png)
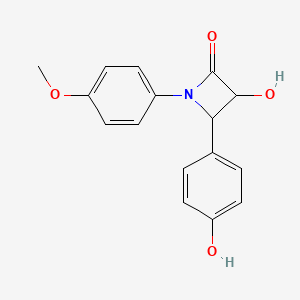
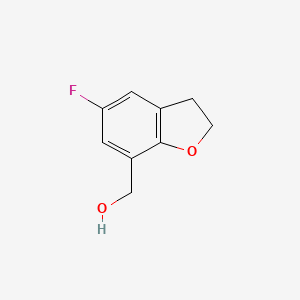
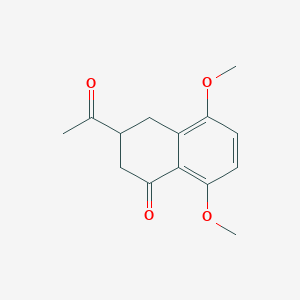

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
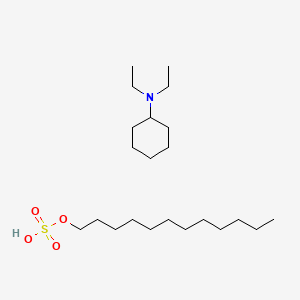
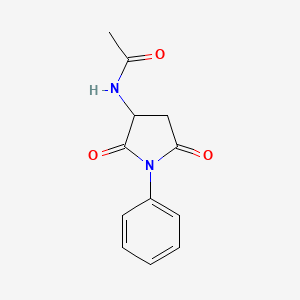
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)
